molecular formula C7H5NO B1199462 1,2-Benzisoxazole CAS No. 271-95-4

1,2-Benzisoxazole

Cat. No. B1199462
CAS RN: 271-95-4
M. Wt: 119.12 g/mol
InChI Key: KTZQTRPPVKQPFO-UHFFFAOYSA-N
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Patent
US07696229B2

Procedure details

Into a 1 L 3-necked round bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of (E)-2-hydroxybenzaldehyde oxime (3 g, 21.90 mmol) in tetrahydrofuran (300 mL). To the mixture was added PPh3 (6.024 g, 22.99 mmol), while cooling to a temperature of 4° C. This was followed by the addition of a solution of DEAD (4 g, 22.99 mmol) in tetrahydrofuran (150 mL), while cooling to a temperature of 4° C. over a time period of 4 hours. The resulting solution was allowed to react, with stirring, for 1 hour while the temperature was maintained at 4° C. in a bath of H2O/ice. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:2). The mixture was concentrated by evaporation under vacuum using a rotary evaporator. The residue was purified by eluting through a column with a 1:100 ethyl acetate/petroleum ether solvent system. This resulted in 1.8 g (66%) of benzo[d]isoxazole as yellow oil.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
6.024 g
Type
reactant
Reaction Step Two
Name
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
[Compound]
Name
H2O ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1/[CH:4]=[N:5]/[OH:6].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCOC(/N=N/C(OCC)=O)=O>O1CCCC1>[O:6]1[C:2]2[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=2[CH:4]=[N:5]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC1=C(/C=N/O)C=CC=C1
Step Two
Name
Quantity
6.024 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
H2O ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
with stirring, for 1 hour while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1 L 3-necked round bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
while cooling to a temperature of 4° C. over a time period of 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to react
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
by eluting through a column with a 1:100 ethyl acetate/petroleum ether solvent system
CUSTOM
Type
CUSTOM
Details
This resulted in 1.8 g (66%) of benzo[d]isoxazole as yellow oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
O1N=CC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.